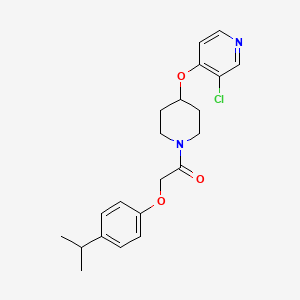
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that have been explored for their synthesis, structural characterization, and potential applications due to their unique chemical and physical properties. While the exact compound was not directly found in the research literature, related compounds with similar structural features have been synthesized and studied for their spectroscopic characteristics, crystal structures, and potential biological activities. These studies provide insights into the methods of synthesis, molecular structure analysis, chemical reactions, and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions, including click chemistry approaches, substitution reactions, and condensation reactions under specific conditions such as microwave irradiation or using catalysts. These methods yield compounds with targeted structural features and high purity (Govindhan et al., 2017; Merugu et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed through various spectroscopic techniques such as IR, NMR, MS, and single-crystal X-ray diffraction. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions within the crystal lattice (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity towards various chemical reagents, ability to form different derivatives through chemical reactions, and the influence of substituents on their chemical behavior. Studies on related compounds have explored their hydrogen-bonding patterns and the formation of centrosymmetric dimers, highlighting the importance of intramolecular and intermolecular interactions (Balderson et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and melting points, are analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies help in understanding the stability and phase behavior of the compounds under different temperature conditions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties include the compound's reactivity, functional group transformations, and interactions with biomolecules. Spectroscopic studies and molecular docking simulations are used to investigate these properties, providing insights into the compound's potential biological relevance and mechanism of action (Govindhan et al., 2017).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
- Microwave Assisted Synthesis: A study by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine derivatives, similar to the compound , demonstrating its application in efficient and rapid chemical synthesis (Merugu, Ramesh, & Sreenivasulu, 2010).
- Antibacterial Activity: The same research indicated that these synthesized compounds, including piperidine analogs, showed promising antibacterial activity, suggesting potential applications in antimicrobial treatments (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis, Characterization, and Bioactivity
- Synthesis and Spectroscopic Characterization: Govindhan et al. (2017) reported on the synthesis and characterization of a compound structurally related to the target molecule, highlighting the importance of detailed structural analysis in drug development (Govindhan et al., 2017).
- Bioactivity Analysis: This study also examined the bioactivity of the synthesized compound, including cytotoxicity evaluations and molecular docking studies, which are crucial for understanding the therapeutic potential of new molecules (Govindhan et al., 2017).
Theoretical and Crystallographic Studies
- Theoretical Study on Geometry and Vibration: Song et al. (2008) conducted a theoretical study on a related compound, focusing on its geometry and vibration characteristics, which aids in understanding the physical and chemical properties of such molecules (Song et al., 2008).
- Crystal Structure Analysis: The crystal structure of related compounds has been analyzed to understand the molecular interactions and stability, as seen in the work of Zheng, Cui, and Rao (2014), which is essential for pharmaceutical formulation and design (Zheng, Cui, & Rao, 2014).
Wound-Healing Potential and Antileukemic Activity
- In Vivo Wound-Healing Potential: Vinaya et al. (2009) evaluated the in vivo wound-healing potential of ethanone derivatives, which sheds light on the therapeutic applications of such compounds in tissue regeneration and healing (Vinaya et al., 2009).
- Antileukemic Activity: Another study by Vinaya et al. (2012) explored the antileukemic activity of similar ethanone derivatives, contributing to the understanding of their potential in cancer therapy (Vinaya et al., 2012).
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(2)16-3-5-17(6-4-16)26-14-21(25)24-11-8-18(9-12-24)27-20-7-10-23-13-19(20)22/h3-7,10,13,15,18H,8-9,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWRNSDTIYRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


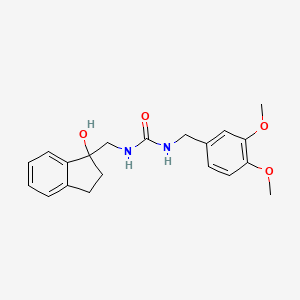
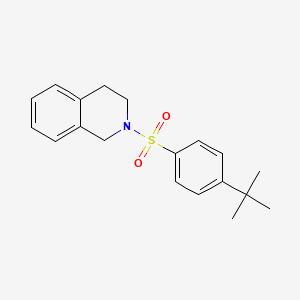
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)
![[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol](/img/structure/B2491864.png)
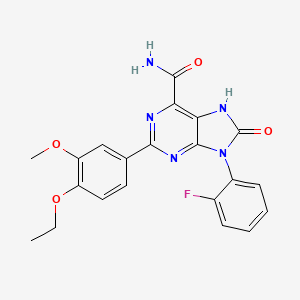
![4,7-Dimethyl-2-(3-methylbutyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2491866.png)

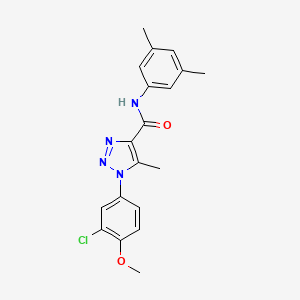
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)
![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)
![9-(3-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491875.png)
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2491876.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)